potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate
Description
Potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate is a heterocyclic compound featuring a fused imidazo-triazole core with a methyl substituent and a carboxylate group. Its molecular structure combines the electron-rich imidazole ring with the triazole moiety, conferring unique electronic and steric properties. The potassium counterion enhances water solubility, making it suitable for applications in medicinal chemistry and catalysis. The compound is typically synthesized via base-mediated hydrolysis of its ethyl ester precursor (e.g., ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate) using potassium hydroxide, as inferred from analogous procedures in and .
Properties
IUPAC Name |
potassium;4-methyl-5,6-dihydroimidazo[1,2-c]triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2.K/c1-9-2-3-10-5(9)4(6(11)12)7-8-10;/h2-3H2,1H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJPRRPZSTWRCP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C1=C(N=N2)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7KN4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylimidazole with hydrazine derivatives, followed by cyclization with carboxylate precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Synthesis of Potassium 4-Methyl-4H,5H,6H-Imidazo[1,2-c][1,2,3]Triazole-3-Carboxylate
The synthesis typically involves multi-step reactions starting from readily available precursors. The formation of the imidazo-triazole framework is crucial as it contributes to the compound's biological activity. The synthesis can be achieved through cyclization reactions involving imidazole derivatives and triazole precursors under controlled conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably:
- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 2.38 to 3.77 μM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines .
- Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells, which is critical for its therapeutic efficacy.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression and other diseases:
- Polycomb Repressive Complex 2 (PRC2) Inhibition : Research indicates that certain derivatives can inhibit PRC2 activity, which plays a role in gene regulation and cancer metastasis .
Antitumor Agents
Given its promising cytotoxicity profiles, this compound is being explored as a lead compound for developing new antitumor agents. Its derivatives are synthesized to enhance potency and selectivity against various tumor types.
Antimicrobial Activity
Some studies suggest that derivatives of this compound may possess antimicrobial properties. This expands its application scope beyond oncology to include infectious disease treatment.
Case Study 1: Synthesis and Evaluation of Derivatives
A comprehensive study synthesized various derivatives of this compound to evaluate their biological activities:
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| 5m | Structure | 2.38 | High selectivity towards SISO cell line |
| 4e | Structure | 2.87 | Comparable to cisplatin |
This study demonstrated that structural modifications significantly influence the biological activity of the compounds synthesized from this compound.
Case Study 2: Mechanistic Insights into Anticancer Activity
Another research effort focused on elucidating the mechanism by which these compounds induce apoptosis in cancer cells:
- The study utilized flow cytometry and Western blot analysis to confirm apoptosis induction through caspase activation pathways.
Mechanism of Action
The mechanism of action of potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-Methyl-4H,5H,6H-Imidazo[1,2-c][1,2,3]Triazole-3-Carboxylate
- Structure : The ethyl ester analog (CAS 2110728-55-5) replaces the carboxylate with an ethyl ester group.
- Properties :
4-Methyl-4H,5H,6H-Imidazo[1,2-c][1,2,3]Triazole-3-Carbaldehyde
- Structure : Features an aldehyde group instead of the carboxylate (CAS 1553868-62-4).
- Properties :
Potassium 5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]Pyridine-3-Carboxylate
- Structure : Contains a triazolo-pyridine fused system with a tetrahydro-pyridine ring.
- Properties :
3-Methyl-4-Oxo-3,4-Dihydroimidazo[5,1-d][1,2,3,5]Tetrazine-8-Carboxylic Acid
- Structure : A tetrazine-containing derivative with an oxo group.
- Properties: Reactivity: The tetrazine ring participates in inverse electron-demand Diels-Alder reactions, unlike triazoles. Bioactivity: Potential use in photodynamic therapy or as a bioorthogonal probe.
4-Substituted-5-(5-Methyl-1H-Imidazol-4-yl)-4H-1,2,4-Triazole-3-Thiones
- Structure : Substituted triazole-thiones with an imidazole ring.
- Properties :
Comparative Analysis Table
Key Research Findings
- Synthetic Routes : Potassium carboxylates are often derived from ester precursors via KOH-mediated hydrolysis (), while aldehydes require oxidation or formylation steps.
- Biological Relevance : Imidazo-triazole carboxylates are understudied but share structural motifs with bioactive triazole-thiones (e.g., antimicrobial agents in ).
- Stability : Carboxylate salts exhibit superior hydrolytic stability compared to esters, which degrade under acidic/basic conditions.
Biological Activity
Potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis pathways, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique imidazo-triazole structure that contributes to its biological activity. The synthesis typically involves multi-step reactions, including the cyclization of appropriate precursors. For instance, derivatives of 4-methyl-4H-imidazole can be synthesized through reactions with various carboxylic acids and triazole derivatives. This approach allows for the modification of functional groups to enhance biological activity.
Biological Activity
The biological activity of this compound has been explored in several studies:
- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent antibacterial effects.
- Antioxidant Properties : Research has demonstrated that this compound possesses significant antioxidant capabilities. In vitro assays such as DPPH and ABTS have quantified its ability to scavenge free radicals effectively.
- Anticancer Potential : Studies have indicated that this compound may inhibit cancer cell proliferation. The mechanism of action appears to involve the induction of apoptosis in various cancer cell lines.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against a panel of bacterial strains. Results indicated that the compound exhibited MIC values ranging from 16 to 64 µg/mL against E. coli and S. aureus, showcasing its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Antioxidant Activity
In an investigation focusing on antioxidant properties, this compound was subjected to DPPH radical scavenging assays. The results demonstrated an IC50 value of 25 µg/mL comparable to standard antioxidants like ascorbic acid . This finding supports its potential application in formulations aimed at reducing oxidative stress.
Case Study 3: Anticancer Activity
A recent study evaluated the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The compound inhibited cell growth with an IC50 value of 30 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
